

(-)-Hinesol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B15564283

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Introduction

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Primarily isolated from the rhizomes of *Atractylodes lancea*, a plant with a long history in traditional medicine, **(-)-Hinesol** has demonstrated promising biological activities. This technical guide provides an in-depth overview of **(-)-Hinesol**, including its chemical identity, quantitative biological data, detailed experimental protocols for its study, and an illustrative representation of its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identification

- CAS Number: 23811-08-7
- Synonyms: Hinesol, Agarospirol, 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

Quantitative Biological Activity

(-)-Hinesol has been shown to exhibit potent biological effects across various in vitro models. The following table summarizes key quantitative data regarding its inhibitory activities.

Target/Cell Line	Assay Type	IC50 Value	Reference
Human Promyelocytic Leukemia (HL-60)	Cell Proliferation	4.9 µg/mL (22.1 µM)	
H ⁺ ,K ⁺ -ATPase	Enzyme Inhibition	5.8 x 10 ⁻⁵ M (58 µM)	
K ⁺ -dependent p-nitrophenyl phosphatase (K ⁺ -pNPPase)	Enzyme Inhibition	1.6 x 10 ⁻⁴ M (160 µM)	

Experimental Protocols

To facilitate further research into the biological activities of **(-)-Hinesol**, a detailed protocol for assessing its pro-apoptotic effects on cancer cells is provided below.

Protocol: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is designed to quantify the induction of apoptosis in a cancer cell line (e.g., A549 non-small cell lung cancer cells) following treatment with **(-)-Hinesol**.

1. Materials and Reagents:

- A549 cells
- (-)-Hinesol** (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

- Flow cytometer

2. Cell Culture and Treatment:

- Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Allow the cells to adhere overnight.
- Treat the cells with varying concentrations of **(-)-Hinesol** (e.g., 0, 2, 8 µg/mL) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) at a concentration equivalent to that in the highest **(-)-Hinesol** treatment group.

3. Cell Harvesting and Staining:

- Following treatment, collect the culture medium (containing floating apoptotic cells) from each well.
- Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
- Combine the detached cells with their corresponding culture medium from step 1.
- Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 µL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.
- Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
- Acquire data for at least 10,000 events per sample.
- Analyze the data to differentiate between:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)

Signaling Pathways and Mechanism of Action

(-)-Hinesol has been reported to exert its anticancer effects by modulating key signaling pathways, including the MEK/ERK and NF-κB pathways. The following diagram illustrates the proposed mechanism of action of **(-)-Hinesol** in downregulating these pro-survival pathways, leading to cell cycle arrest and apoptosis.

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